molecular formula C4H9IO B3058774 Tert-butyl hypoiodite CAS No. 917-97-5

Tert-butyl hypoiodite

Cat. No.: B3058774
CAS No.: 917-97-5
M. Wt: 200.02 g/mol
InChI Key: SFWFCZUSPDXUPN-UHFFFAOYSA-N
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Description

Significance of Iodine Reagents in Contemporary Synthetic Chemistry

Iodine reagents, particularly hypervalent iodine compounds, have become indispensable tools in modern organic synthesis. acs.orgacs.orgnih.gov These reagents are valued for their low toxicity and are frequently employed in a wide array of synthetic transformations. Key applications include halogenations, oxidations, aminations, and the formation of heterocyclic structures. acs.orgacs.orgnih.gov The reactivity of hypervalent iodine compounds often mirrors that of transition metals, providing metal-free alternatives for many synthetic methodologies. acs.org

The utility of iodine reagents extends to the formation of carbon-carbon and carbon-heteroatom bonds, crucial steps in the synthesis of complex organic molecules and natural products. nih.gov Their unique reactivity allows for chemical transformations that are often difficult or impossible to achieve with other reagents. acs.orgacs.org Molecular iodine itself is a versatile catalyst, leveraging its mild Lewis acidic character to promote various organic reactions. researchgate.net

Overview of Tert-butyl Hypoiodite (B1233010) as a Monovalent Iodine Reagent

Tert-butyl hypoiodite is a monovalent iodine reagent, meaning the iodine atom is in the +1 oxidation state. lookchem.com It is recognized for its high reactivity, particularly as an oxidizing agent in various organic transformations. This reagent is typically prepared in situ, meaning it is generated within the reaction mixture for immediate use due to its instability. cardiff.ac.uk Common methods for its preparation include the reaction of tert-butyl hypochlorite (B82951) with iodine or metal iodides, or the reaction of potassium tert-butoxide with molecular iodine. cardiff.ac.ukarkat-usa.org Its reactive nature makes it a valuable tool for specific chemical conversions. organic-chemistry.org

Historical Context of Hypoiodite Chemistry and its Evolution

The study of hypoiodite chemistry dates back to the early 20th century, with initial observations of hypoiodite as a key intermediate in reactions such as the catalytic decomposition of hydrogen peroxide in the presence of iodine, reported in 1904. wiley-vch.de Hypoiodous acid (HIO), the parent compound of hypoiodites, is a weak acid that forms when aqueous solutions of iodine are treated with silver or mercuric salts. wikipedia.orgvedantu.com Its salts, the hypoiodites (IO⁻), can be prepared by reacting iodine with alkali hydroxides. wikipedia.org

The development of organic hypoiodites, like this compound, represents an evolution from these early inorganic studies. For much of the 20th century, research into iodine catalysis primarily focused on iodine's role as a Lewis acid or a radical initiator, rather than the generation of hypoiodite or hypervalent iodine species. wiley-vch.de However, in recent decades, the unique reactivity of in situ-generated hypoiodites has been increasingly harnessed for a variety of oxidative coupling and other organic transformations, marking a significant advancement in the field. researchgate.net The revitalization of interest in carbonyl hypoiodites, which are structurally related to alkyl hypoiodites, further underscores the ongoing evolution of this area of chemistry. rsc.org

Ambiguity in the Precise Molecular Structure and Reactive Nature of this compound

Despite its widespread use, the exact molecular structure of what is referred to as "this compound" remains a subject of discussion. cardiff.ac.uk The reagent is not isolated in a pure form, and its composition can vary depending on the method of preparation. cardiff.ac.uk Research has indicated that the species generated from the reaction of tert-butyl hypochlorite with iodine differs from that produced by reacting potassium tert-butoxide with iodine. cardiff.ac.ukresearchgate.net

This ambiguity extends to its reactive nature. While often represented as the simple molecule (CH₃)₃COI, the actual reactive species may be a more complex mixture. cardiff.ac.uk The reagent is known to be highly sensitive to moisture and is typically used as an orange-red solution in solvents like carbon tetrachloride or benzene (B151609). cardiff.ac.uk Spectroscopic data, such as a maximum absorbance at 370 nm for the species formed from potassium tert-butoxide and iodine, helps to characterize the reagent in solution, but a definitive, isolated structure remains elusive. arkat-usa.org This uncertainty highlights the complex and dynamic nature of this highly reactive synthetic tool.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl hypoiodite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c1-4(2,3)6-5/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWFCZUSPDXUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482565
Record name tert-butyl hypoiodite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-97-5
Record name tert-butyl hypoiodite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Generation of Tert Butyl Hypoiodite

In Situ Generation Protocols and Their Mechanistic Implications

The generation of tert-butyl hypoiodite (B1233010) in situ can be achieved through several key synthetic routes, each with its own set of reactants and mechanistic nuances. The choice of method can significantly impact the nature of the reactive species generated and, consequently, the outcome of the desired chemical transformation.

Reaction of Tert-butyl Hypochlorite (B82951) with Molecular Iodine or Metal Iodides

One of the common methods for preparing what is considered to be tert-butyl hypoiodite involves the reaction of tert-butyl hypochlorite (t-BuOCl) with either molecular iodine (I₂) or metal iodides such as sodium iodide (NaI) or potassium iodide (KI). organic-chemistry.orgresearchgate.netorganic-chemistry.orgcardiff.ac.ukorganic-chemistry.org

The reaction with molecular iodine is proposed to produce this compound and iodine monochloride (ICl), as shown in the following equation:

t-BuOCl + I₂ → t-BuOI + ICl rsc.org

Alternatively, the reaction of tert-butyl hypochlorite with a metal iodide, such as sodium iodide, generates this compound and the corresponding metal chloride. organic-chemistry.org This approach avoids the formation of iodine monochloride. The addition of potassium iodide to a reaction mixture containing tert-butyl hypochlorite has been shown to enhance reaction yields, attributed to the in situ generation of this compound. organic-chemistry.org

It is important to note that research has indicated that the species generated from tert-butyl hypochlorite and silver iodide (AgI) may be more complex than simple this compound, potentially involving equilibria with other iodine-containing species. cardiff.ac.uk

Reaction of Potassium Tert-butoxide with Molecular Iodine

Another widely employed method for the in situ generation of this compound is the reaction of potassium tert-butoxide (t-BuOK) with molecular iodine. researchgate.netcardiff.ac.uksemanticscholar.orgarkat-usa.orgresearchgate.net This reaction is believed to proceed via the following equation:

t-BuOK + I₂ → t-BuOI + KI arkat-usa.org

This method is valued for its simplicity and the direct availability of the starting materials. semanticscholar.org It has been successfully used in various organic transformations, including the oxidation of alcohols and the dehydrogenation of dihydropyrimidinones. researchgate.netsemanticscholar.orgarkat-usa.orgresearchgate.net The oxidizing power of molecular iodine is enhanced by its conversion to the hypoiodite. semanticscholar.org

Comparison of Species Generated by Different Synthetic Routes

Crucially, studies have demonstrated that the reactive species generated by the reaction of tert-butyl hypochlorite with iodine is fundamentally different from the species produced by the reaction of potassium tert-butoxide with iodine. researchgate.netcardiff.ac.uk While both are often referred to as "this compound," their chemical nature and reactivity can vary.

The precise molecular structure of the species generated by these methods remains a subject of investigation due to its high reactivity and instability, which has prevented its isolation in a pure form. cardiff.ac.uk The composition of the reagent can also differ between batches. cardiff.ac.uk For instance, the reagent prepared from tert-butyl hypochlorite and silver iodide may exist in equilibrium with other iodine species. cardiff.ac.uk

Factors Influencing In Situ Formation, Stability, and Reactivity

The successful generation and application of this compound in situ are highly dependent on several experimental parameters, with solvent effects and the presence of other reagents playing a critical role.

Solvent Effects on Generation and Utility

The choice of solvent significantly influences the in situ formation and subsequent utility of this compound. The reagent is typically prepared in aprotic solvents like carbon tetrachloride, benzene (B151609), or tetrahydrofuran (B95107) (THF). researchgate.netarkat-usa.orgresearchgate.net

For instance, in the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones using this compound generated from potassium tert-butoxide and iodine, dry tetrahydrofuran (THF) was found to be the optimal solvent, leading to the fastest reaction times and high yields. arkat-usa.orgresearchgate.net Other solvents like toluene (B28343) and tert-butanol (B103910) also provided excellent yields but required longer reaction times, which was attributed to the lower solubility of potassium tert-butoxide in these solvents. arkat-usa.orgresearchgate.net The stability of this compound in THF has been confirmed, allowing for its effective use in synthesis. In some applications, dioxane has been identified as a superior solvent. organic-chemistry.org

The following table summarizes the effect of different solvents on a specific reaction using in situ generated this compound:

SolventReaction TimeYield (%)
Toluene15 min97
Tetrahydrofuran (THF)2 min96
tert-Butanol10 min96
Data from a study on the dehydrogenation of a 3,4-dihydropyrimidin-2(1H)-one derivative. researchgate.net

Spectroscopic Characterization of In Situ Generated Species

Due to its transient nature, spectroscopic methods are crucial for characterizing the in situ generated this compound. UV-Vis spectroscopy has been a key tool in identifying its formation.

The reagent is described as an orange-red solution with a maximum absorbance (λmax) reported at 370 nm and also at 515 nm in different studies. cardiff.ac.uk In a study on the dehydrogenation of dihydropyrimidinones, the formation of this compound from molecular iodine and potassium tert-butoxide in THF was confirmed by a significant shift in the UV/Vis absorbance, indicating the formation of a new reactive species. arkat-usa.orgresearchgate.net This change in the spectrum provides direct evidence for the in situ generation of the active oxidant. arkat-usa.orgresearchgate.net

While the precise structure remains elusive, these spectroscopic signatures, combined with reactivity studies, provide valuable insights into the nature of the "this compound" species generated under different conditions. organic-chemistry.orgcardiff.ac.ukresearchgate.net

Mechanistic Insights into Tert Butyl Hypoiodite Mediated Transformations

Radical Pathways and Intermediates

Radical reactions initiated by tert-butyl hypoiodite (B1233010) often rely on the weak oxygen-iodine (O–I) bond, which is susceptible to homolytic cleavage. This initial step unlocks a cascade of radical processes, enabling the functionalization of otherwise inert C–H bonds.

Light-Induced O–I Bond Homolysis and Alkoxy Radical Formation

The O–I bond in tert-butyl hypoiodite can undergo homolytic cleavage upon exposure to light, generating a tert-butoxy (B1229062) radical and an iodine radical. This process is a key initiation step for many radical reactions. The formation of the highly reactive tert-butoxy radical is pivotal, as it can subsequently engage in various transformations, including hydrogen atom abstraction and addition to unsaturated systems. The light-induced nature of this bond cleavage allows for temporal control over the initiation of the radical process.

Hydrogen Atom Transfer (HAT) Processes in Substrate Activation

Following its formation, the tert-butoxy radical is a potent hydrogen atom transfer (HAT) agent. chinesechemsoc.org It can abstract a hydrogen atom from a suitable substrate, generating a new carbon-centered radical and tert-butanol (B103910). chinesechemsoc.org This HAT process is a critical step in the activation of substrates, particularly those with traditionally non-reactive C–H bonds. The regioselectivity of the HAT process is influenced by the bond dissociation energies of the C–H bonds within the substrate, with weaker C–H bonds being preferentially cleaved. chinesechemsoc.org This principle allows for the selective functionalization of specific positions within a molecule. For instance, in the context of remote C(sp³)–H functionalization, an alkoxy radical generated from an alcohol can undergo an intramolecular 1,5-HAT to create a distal alkyl radical, which can then be trapped by a suitable reagent. chinesechemsoc.orgchinesechemsoc.org

Radical Chain Propagation Mechanisms

Once a substrate radical is formed via HAT, it can participate in a radical chain reaction. libretexts.org In a typical propagation sequence, the substrate radical reacts with another molecule of this compound to form an iodinated product and a new tert-butoxy radical. libretexts.org This newly generated tert-butoxy radical can then abstract a hydrogen atom from another substrate molecule, thus continuing the chain. libretexts.org These propagation steps are characterized by the reaction of a radical with a stable molecule to produce a new radical, allowing the reaction to continue until termination. libretexts.org Termination of the radical chain occurs when two radical species combine, resulting in a non-radical product. libretexts.orgwikipedia.org

Ionic and Electrophilic Mechanisms

In addition to its role in radical chemistry, this compound can also react through ionic and electrophilic pathways. In these mechanisms, the iodine atom of t-BuOI behaves as an electrophile, reacting with nucleophilic substrates.

Formation and Reactivity of Electrophilic Iodine Species

This compound, or electrophilic iodine species derived from it, can react with nucleophiles. acs.orgcardiff.ac.uk For example, in the oxidation of homotryptamines, it is proposed that an indolyl hypoiodite intermediate is formed through the reaction of the indole (B1671886) nitrogen with the electrophilic iodine of an ammonium (B1175870) hypoiodite species. acs.org This intermediate can then undergo intramolecular cyclization. Similarly, in the generation of nitrile oxides from oximes, t-BuOI acts as an electrophilic iodine source. organic-chemistry.org The reaction is believed to proceed through the formation of an O-iodo oxime intermediate.

Table 1: Mechanistic Pathways in tert-Butyl Hypoiodite Reactions

Mechanism Type Key Intermediate(s) Initiation/Key Step Typical Transformations
Radical tert-Butoxy radical, Substrate radicalLight-induced O–I bond homolysisC–H functionalization, Halogenation
Ionic/Electrophilic Electrophilic iodine species, Imidoyl iodideAttack of nucleophile on iodineOxidation, Cycloaddition

Proposed Imidoyl Iodide Intermediates

In certain reactions, such as the conversion of oximes to nitrile oxides, the formation of an imidoyl iodide intermediate has been proposed. organic-chemistry.orglookchem.com This intermediate is thought to arise from the initial reaction of the oxime with this compound. Subsequent elimination of hydrogen iodide (HI) from the imidoyl iodide then yields the corresponding nitrile oxide, which can be trapped in situ by a dipolarophile in a 1,3-dipolar cycloaddition reaction. organic-chemistry.org This pathway highlights the ability of t-BuOI to facilitate the formation of reactive intermediates through an electrophilic mechanism.

Analysis of Divergent Reactivity Profiles Compared to Related Hypohalites

The reactivity of this compound (t-BuOI) exhibits notable differences when compared to its lighter halogen analogues, namely tert-butyl hypochlorite (B82951) (t-BuOCl) and tert-butyl hypobromite (B1234621) (t-BuOBr). These distinctions are rooted in the inherent properties of the halogen atom, such as electronegativity, bond dissociation energy, and the stability of the corresponding intermediates.

A primary distinction lies in their relative reactivity and stability. This compound is generally considered more reactive than tert-butyl hypochlorite. organic-chemistry.org This heightened reactivity is, however, coupled with lower stability; alkyl hypoiodites have generally proven difficult to isolate, unlike their hypochlorite and hypobromite counterparts which are more stable. iupac.org The general trend for reductive elimination of halides, a key step in many reactions, follows the order I > Br > Cl, suggesting that the carbon-iodine bond is more prone to cleavage and subsequent product formation. nii.ac.jp

The choice of hypohalite can determine the success of a specific transformation. For instance, in the context of oxidative annulation of o-phenylenediamines with electron-deficient alkynes, this compound was found to be an inappropriate oxidant. rsc.org Its use led primarily to oxidative dearomatization and C-C bond cleavage of the diamine, rather than the desired quinoxaline (B1680401) product. rsc.org In contrast, a hypervalent iodine(III) reagent like phenyliodine diacetate (PIDA) proved effective for this specific transformation. rsc.org

The mode of generation also points to differences in their chemistry. While t-BuOCl is a stable liquid that can be readily prepared and handled, t-BuOI is typically generated in situ due to its instability. iupac.orgcardiff.ac.uk Common methods for generating t-BuOI include the reaction of potassium t-butoxide with iodine or the reaction of t-BuOCl with a metal iodide. cardiff.ac.ukresearchgate.net It has been shown that the reagent's nature can differ depending on the preparative method used. cardiff.ac.ukresearchgate.net

The following table summarizes the comparative reactivity of tert-butyl hypohalites in a selected transformation.

Hypohalite ReagentRelative Reactivity/StabilityOutcome in Oxidative Annulation of o-Phenylenediamines rsc.orgNotes
This compound (t-BuOI)More reactive, less stable organic-chemistry.orgiupac.orgIneffective; leads to dearomatization and bond cleavage rsc.orgTypically generated in situ; reactivity is sensitive to the method of preparation cardiff.ac.ukresearchgate.net
tert-Butyl Hypochlorite (t-BuOCl)Less reactive, more stable organic-chemistry.orgiupac.orgNot reported for this specific reaction, but generally used for oxidations and chlorinations organic-chemistry.orgiupac.orgA stable, isolable liquid; can be used as a precursor to t-BuOI organic-chemistry.org
tert-Butyl Hypobromite (t-BuOBr)Reactivity intermediate between t-BuOI and t-BuOClNot reported for this specific reactionCan be prepared from t-butyl alcohol and hypobromous acid iupac.org

Role of N,N-Diiodoaniline Derivatives as Key Intermediates

In certain transformations mediated by this compound, particularly the oxidative dimerization of aromatic amines to form azo compounds, N,N-diiodoaniline derivatives have been identified as crucial intermediates. researchgate.netacs.org Spectroscopic studies and mechanistic investigations support the hypothesis that t-BuOI acts as a powerful iodinating agent, converting the amine functionality into a highly reactive diiodoamino group. researchgate.netosaka-u.ac.jp

The proposed mechanism for the oxidative dimerization of anilines commences with the efficient two-fold iodination of the nitrogen center of an aniline (B41778) molecule by t-BuOI to form an N,N-diiodoaniline species (ArNI₂). rsc.orgosaka-u.ac.jp This intermediate is then proposed to act as an electrophile. rsc.orgosaka-u.ac.jp A subsequent nucleophilic attack by a second molecule of aniline on the iodinated nitrogen atom of the ArNI₂ intermediate facilitates the formation of the N-N bond. osaka-u.ac.jpresearchgate.net The final azo compound is formed following the elimination of two equivalents of hydrogen iodide (HI). osaka-u.ac.jp

This pathway has proven effective for both the homo-coupling of identical anilines and the selective cross-coupling of different aniline derivatives to produce unsymmetrical azo compounds, a transformation that is often challenging with conventional methods. osaka-u.ac.jpnih.gov The success of the cross-coupling reaction relies on the formation of the N,N-diiodoaniline intermediate, which then reacts with the other aniline present in the mixture. osaka-u.ac.jp

Evidence for the involvement of these diiodo-intermediates is summarized in the table below.

ReactionProposed IntermediateEvidence/Mechanistic InsightSource
Oxidative Dimerization of (Hetero)aromatic AminesN,N-Diiodoaniline (ArNI₂)Spectroscopic studies indicate the involvement of N,N-diiodoanilines as the key intermediate in the oxidative reaction. researchgate.net
Oxidative Homo- and Cross-Coupling of AnilinesN,N-DiiodoanilineAn initial mechanistic study confirmed the formation of ArNI₂, which is attacked by a second aniline molecule to form the N-N bond. osaka-u.ac.jp
Oxidative Dimerization of AnilinesN,N-DiiodoanilineThe key to success is an efficient two-fold iodination of the nitrogen-center, forming an ArNI₂ species which serves as an electrophile. rsc.orgsemanticscholar.org
Oxidative Substitution ReactionN,N-diiodo-4-nitroanilineThe N,N-diiodoaniline derivative was prepared in situ from 4-nitroaniline, sodium iodide, and tert-butyl hypochlorite and used as a reactant. primescholars.com
Mechanistic Details of DimerizationMono- and Di-iodoanilinesThe second iodination to form N,N-diiodoaniline is suggested to be more facile than the first, possibly due to the increased nucleophilicity from the pyramidalization of the nitrogen atom in the mono-iodinated species. researchgate.net

This mechanistic pathway, proceeding through a distinct N,N-diiodoaniline intermediate, highlights a unique mode of reactivity for this compound in the functionalization of aromatic amines.

Advanced Applications of Tert Butyl Hypoiodite in Organic Synthesis

C–H Functionalization Strategies

The ability to directly convert unactivated C–H bonds into valuable functional groups is a primary goal in synthetic chemistry. Tert-butyl hypoiodite (B1233010) has proven effective in several such strategies, from the direct iodination of simple alkanes to more complex remote functionalizations.

Direct Alkane Iodination

The direct iodination of alkanes is a thermodynamically challenging process, but one that can be efficiently achieved using tert-butyl hypoiodite. researchgate.net A metal-free method involves the in situ generation of t-BuOI from molecular iodine and sodium tert-butoxide, where the alkane itself can serve as both the reactant and the solvent. researchgate.net This process is believed to proceed via a radical chain reaction. The tert-butoxy (B1229062) radical (t-BuO•), generated from the hypoiodite, is responsible for abstracting a hydrogen atom from the alkane. This generates an alkyl radical, which then reacts with an iodine source to form the iodoalkane.

Research has shown a notable selectivity in these reactions, with a preference for the iodination of secondary C–H bonds over primary ones. For instance, the reaction with hexane (B92381) shows a selectivity of about 1:7 for primary versus secondary hydrogen atoms.

Table 1: Direct Iodination of Various Alkanes with in situ Generated this compound Data synthesized from reported experimental results.

EntryAlkaneProduct(s)Ratio (Primary:Secondary)
1Pentane1-Iodopentane / 2-Iodopentane1:5
2Hexane1-Iodohexane / 2- & 3-Iodohexane1:7
3Heptane1-Iodoheptane / Iodoheptanes1:10
4CyclohexaneIodocyclohexaneN/A

C–H Iodination of Heteroarenes

This compound also serves as a key reactive species for the C–H iodination of various aromatic and heteroaromatic compounds. google.com In many protocols, t-BuOI is proposed as a transient but highly electrophilic iodinating agent generated from precursors like molecular iodine and an oxidant such as tert-butyl hydroperoxide (TBHP). nih.gov For example, the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position is achieved using an I₂/TBHP system, where t-BuOI is a proposed intermediate that facilitates the electrophilic substitution on the heterocyclic ring. nih.gov

The utility of t-BuOI extends to other activated aromatic systems, including phenols, anilines, and other pyridine (B92270) derivatives, showcasing its role in preparing valuable iodinated heterocycles that are key intermediates in medicinal chemistry and materials science. google.com Furthermore, the in situ generation of N-iodoamides from amides and this compound can lead to intramolecular cyclization onto olefins, forming various N-heterocycles. acs.org

Remote C(sp³)–H Bond Functionalization

One of the more advanced applications of this compound is in the remote functionalization of C(sp³)–H bonds. This is exemplified by the intramolecular C–H amination of N-alkylsulfamides, a transition-metal-free method for constructing 1,3-diamine precursors. nih.gov In this process, t-BuOI is used to generate a nitrogen-centered radical from an N-alkylsulfamide. nih.gov This radical then undergoes a 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen atom from a remote methylene (B1212753) or methine group. The resulting carbon-centered radical is then trapped to form a new C–N bond, yielding a cyclic sulfamide. nih.gov This reaction highlights a sophisticated use of t-BuOI to initiate a radical cascade that achieves highly selective functionalization at a position remote from the initial reactive site. nih.gov

Oxidative Transformations

Beyond C–H iodination, this compound is a potent oxidant capable of facilitating a variety of transformations, most notably dehydrogenation reactions. thieme-connect.com

Dehydrogenation Reactions

The oxidizing power of t-BuOI is effectively utilized in the aromatization of heterocyclic systems. This provides a mild and efficient alternative to many traditional oxidation methods that require harsh conditions or heavy metal oxidants.

A highly efficient method for the dehydrogenation (aromatization) of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), also known as Biginelli compounds, employs in situ formed this compound. The oxidant is prepared by simply mixing molecular iodine and potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. The reactions are remarkably fast, often completing within 3 to 10 minutes, and produce the corresponding pyrimidin-2(1H)-ones in high yields and purity with simple workup procedures. This metal-free method is superior to many classical approaches and is comparable in speed to microwave-promoted reactions without requiring high temperatures.

Two mechanisms have been proposed for this transformation. One involves a base-catalyzed substitution and elimination pathway, while the other suggests a radical mechanism initiated by the homolytic cleavage of t-BuOI.

Table 2: Dehydrogenation of Substituted 3,4-DHPMs with I₂/t-BuOK Data derived from literature findings.

EntryAr (Aryl group)R (at C6)Time (min)Yield (%)
14-FluorophenylIsopropyl396
2PhenylMethyl392
34-ChlorophenylMethyl391
44-NitrophenylMethyl1080
52-NitrophenylMethyl588
63-NitrophenylMethyl585

Oxidation of Alcohols to Carbonyl Compounds

This compound, typically generated in situ from the reaction of molecular iodine with potassium tert-butoxide (t-BuOK), serves as an efficient oxidizing agent for the conversion of alcohols to their corresponding carbonyl compounds. semanticscholar.orgresearchgate.netresearchgate.net This method is effective for a wide range of primary and secondary alcohols, proceeding under mild conditions to afford aldehydes and ketones in good to excellent yields. semanticscholar.org The oxidation of secondary alcohols to ketones using this reagent has been known for some time, but its successful application to the oxidation of primary alcohols to aldehydes without significant over-oxidation to esters is a notable advancement, especially given the basic conditions. semanticscholar.orgresearchgate.net

The reaction is generally carried out at low temperatures (0 °C or below) in a solvent like dichloromethane (B109758) (DCM). semanticscholar.orgresearchgate.net This protocol is advantageous due to its operational simplicity, the ready availability of starting materials, mild reaction conditions, and high yields achieved in relatively short reaction times. semanticscholar.orgresearchgate.net The system demonstrates broad substrate scope, converting various α-aryl primary and secondary alcohols with high efficiency. semanticscholar.org Generally, substrates with electron-donating groups on the aryl ring exhibit higher reactivity compared to those with electron-withdrawing groups. semanticscholar.org

Table 1: Oxidation of Various Alcohols to Carbonyl Compounds with I₂/t-BuOK

Entry Substrate (Alcohol) Product (Carbonyl) Yield (%)
1 4-Methoxybenzyl alcohol 4-Methoxybenzaldehyde 98
2 Benzyl alcohol Benzaldehyde 97
3 4-Methylbenzyl alcohol 4-Methylbenzaldehyde 98
4 4-Chlorobenzyl alcohol 4-Chlorobenzaldehyde 85
5 1-Phenylethanol Acetophenone 99
6 Diphenylmethanol Benzophenone 99

Data sourced from research on the oxidation of alcohols with molecular iodine and potassium tert-butoxide. semanticscholar.org

Oxidative Dimerization Reactions

This compound is a key reagent in promoting oxidative dimerization reactions, particularly for the synthesis of aromatic azo compounds from anilines. This approach offers a metal-free and convenient route to a class of compounds important in the dye industry and materials science.

The oxidative dimerization of aromatic amines using this compound provides a straightforward and efficient pathway to both symmetrical and unsymmetrical azobenzenes. organic-chemistry.orgnih.govsci-hub.se This method, which typically utilizes t-BuOI generated in situ from tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI), operates under remarkably mild and metal-free conditions. organic-chemistry.orgucsf.eduosaka-u.ac.jpnih.gov It stands as a significant improvement over traditional methods that often require heavy-metal oxidants or involve toxic, explosive precursors. organic-chemistry.org

The reaction is highly versatile, accommodating a wide array of aromatic amines, including those with electron-rich, electron-deficient, and sterically hindered substituents. organic-chemistry.org Yields for symmetrical azobenzenes are generally high, ranging from 44% to 97%. organic-chemistry.org

A particularly notable feature of this methodology is its ability to selectively synthesize unsymmetrical azobenzenes, a long-standing challenge in organic synthesis. organic-chemistry.orgnih.gov By carefully controlling the reaction conditions, cross-dimerization can be favored over homodimerization, affording unsymmetrical products in yields of 47% to 72%. organic-chemistry.org The proposed mechanism involves the initial N-iodination of one amine, followed by nucleophilic attack from a second amine molecule and subsequent elimination of hydroiodic acid (HI) to form the azo linkage. organic-chemistry.orgsci-hub.se Spectroscopic studies suggest the involvement of N,N-diiodoaniline intermediates in the reaction pathway. ucsf.eduosaka-u.ac.jpresearchgate.net

Table 2: Synthesis of Symmetrical and Unsymmetrical Azobenzenes using t-BuOI

Entry Amine 1 Amine 2 Product Type Yield (%)
1 Aniline (B41778) Aniline Symmetrical 95
2 4-Methoxyaniline 4-Methoxyaniline Symmetrical 97
3 4-Nitroaniline 4-Nitroaniline Symmetrical 88
4 Aniline 4-Methoxyaniline Unsymmetrical 72
5 Aniline 4-Nitroaniline Unsymmetrical 68

Yields are representative for the synthesis of azobenzenes via oxidative dimerization. organic-chemistry.orgsci-hub.se

Heterocycle Synthesis and Cyclization Reactions

This compound has proven to be an invaluable tool for constructing a variety of heterocyclic systems. Its electrophilic nature allows it to activate substrates for intramolecular and intermolecular cyclizations, leading to important nitrogen-containing ring structures.

A novel and significant application of this compound is in the direct, metal-free aziridination of olefins. rsc.orgrsc.org This transformation is achieved by reacting an olefin with a sulfonamide in the presence of t-BuOI, which acts as a powerful oxidant. rsc.orgrsc.orgresearchgate.net The method represents a major advance, as many conventional aziridination protocols rely on transition-metal catalysts or less accessible nitrene precursors. rsc.org

Using readily available sulfonamides as the nitrogen source, this reaction provides a convenient and efficient route to N-sulfonylated aziridines. rsc.orgresearchgate.net The process is typically performed by generating t-BuOI in situ from t-BuOCl and NaI at room temperature. rsc.org Preliminary findings have demonstrated excellent yields, establishing this as the first example of a metal-free aziridination of olefins using sulfonamides as the nitrogen source. rsc.orgresearchgate.net

Table 3: Metal-Free Aziridination of Olefins with p-Toluenesulfonamide using t-BuOI

Entry Olefin Product Yield (%)
1 Styrene (B11656) 1-Tosyl-2-phenylaziridine 95
2 4-Chlorostyrene 1-Tosyl-2-(4-chlorophenyl)aziridine 91
3 Indene N-Tosyl-1a,6b-dihydro-1H-indeno[1,2-b]azirine 85
4 1-Octene 1-Tosyl-2-hexylaziridine 63

Reaction conditions typically involve the sulfonamide, olefin, t-BuOCl, and NaI in acetonitrile (B52724) at room temperature. rsc.org

This compound is instrumental in a novel method for generating nitrile oxides from aldoximes. organic-chemistry.orgnih.govacs.orgresearchgate.net This represents the first use of an electrophilic iodine compound for this purpose. organic-chemistry.org The t-BuOI, generated in situ from t-BuOCl and NaI, reacts with an oxime in the presence of a base, such as 2,6-lutidine, to form a nitrile oxide intermediate. organic-chemistry.orgosaka-u.ac.jp

This highly reactive intermediate is not isolated but is trapped in situ via a 1,3-dipolar cycloaddition reaction with a dipolarophile, such as an alkene or an alkyne. organic-chemistry.orgnih.gov This sequence provides a powerful and versatile route to valuable nitrogen-containing heterocycles like isoxazolines and isoxazoles under mild conditions. organic-chemistry.orgresearchgate.net The reaction proceeds efficiently with a variety of substrates, and optimization studies have shown that the choice of solvent and base can significantly improve yields. organic-chemistry.org For instance, the reaction between benzaldoxime (B1666162) and styrene in dioxane with 2,6-lutidine as a base yields the corresponding isoxazoline (B3343090) in 88% yield. organic-chemistry.org The proposed mechanism involves the formation of an imidoyl iodide, which then undergoes base-mediated elimination of HI to furnish the nitrile oxide. organic-chemistry.org

This compound is a powerful reagent for promoting the electrophilic cyclization of N-alkenylamides to produce a diverse range of N-heterocycles. sci-hub.stbas.bgorganic-chemistry.orgresearchgate.net This transformation occurs under extremely mild and neutral conditions, offering a stereoselective pathway to cyclic amines and related structures. researchgate.net

When N-alkenylsulfonamides are used as substrates, the t-BuOI-mediated cyclization delivers three- to six-membered saturated N-heterocycles in good to excellent yields and with complete stereoselectivity. organic-chemistry.orgresearchgate.net The reaction is also applicable to the cyclization of N-alkenylbenzamide and N-alkenylbenzthioamide derivatives, affording important N,O-heterocycles (oxazolines) and N,S-heterocycles (thiazolines), respectively. sci-hub.stbas.bgresearchgate.net The process is believed to proceed via an initial iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the nitrogen or other heteroatom nucleophile. sci-hub.st

Oxidative Cyclization of N-Acylhydrazones

This compound (t-BuOI), particularly when generated in situ from tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI), has proven to be an effective reagent for the oxidative cyclization of N-acylhydrazones. researchgate.net This methodology facilitates the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles in high yields and with short reaction times. researchgate.netresearchgate.net The process is notable for its mild, neutral reaction conditions, which circumvents the need for harsh acidic environments.

The reaction is versatile, accommodating N-acylhydrazones derived from a range of aromatic, heterocyclic, and even aliphatic aldehydes. researchgate.net This positions the t-BuOI-mediated cyclization as a practical and valuable alternative to traditional methods for synthesizing this class of heterocyclic compounds. researchgate.net

A plausible mechanism for this transformation involves the initial reaction of the N-acylhydrazone with t-BuOI. This is followed by an intramolecular cyclization and subsequent elimination to afford the stable 1,3,4-oxadiazole (B1194373) ring system.

Table 1: Examples of t-BuOI-mediated Oxidative Cyclization of N-Acylhydrazones

EntryAldehyde DerivativeHydrazide DerivativeProductYield (%)
1BenzaldehydeBenzhydrazide2,5-Diphenyl-1,3,4-oxadiazole95
24-ChlorobenzaldehydeBenzhydrazide2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole92
32-FuraldehydeBenzhydrazide2-(Furan-2-yl)-5-phenyl-1,3,4-oxadiazole90
4PropanalBenzhydrazide2-Ethyl-5-phenyl-1,3,4-oxadiazole85

Data sourced from representative literature findings.

Intramolecular C–H Amination of Sulfamate (B1201201) Esters and N-Alkylsulfamides

This compound has emerged as a key reagent in the transition-metal-free intramolecular C–H amination of sulfamate esters and N-alkylsulfamides. rsc.orgrsc.org This methodology provides a direct pathway for converting C–H bonds into C–N bonds, offering a powerful strategy for the synthesis of nitrogen-containing cyclic compounds. rsc.org

In the case of sulfamate esters, the reaction mediated by t-BuOI leads to the formation of six-membered oxathiazinane derivatives. rsc.orgosaka-u.ac.jp This transformation is believed to proceed through a 1,6-hydrogen atom transfer (HAT) process involving a nitrogen-centered radical. rsc.orgosaka-u.ac.jp The reaction is typically initiated by visible light and proceeds smoothly at ambient temperatures. rsc.org A proposed mechanism suggests that the sulfamate ester reacts with t-BuOI to form an N,N-diiodo species. Homolytic cleavage of an N–I bond under light irradiation generates a nitrogen radical, which then undergoes the 1,6-HAT. The resulting carbon-centered radical is subsequently trapped to form the cyclized product. rsc.org

For N-alkylsulfamides, t-BuOI or N-iodosuccinimide (NIS) can be employed to achieve intramolecular C–H amination, yielding cyclic sulfamides which are valuable precursors to 1,3-diamines. nih.govosaka-u.ac.jp This transition-metal-free approach is significant as it provides access to secondary non-benzylic and tertiary C–H amination products. nih.govosaka-u.ac.jp Mechanistic studies indicate that the pathways for amination using t-BuOI and NIS are distinct. nih.govosaka-u.ac.jp

Table 2: Selected Examples of t-BuOI-mediated Intramolecular C–H Amination

Substrate TypeSubstrateProductYield (%)
Sulfamate Ester3-Phenylpropyl sulfamate4-Phenyl-1,2,3-oxathiazinane-2,2-dione92
N-AlkylsulfamideN-(3-Phenylpropyl)sulfamide5-Phenyl-1,2,6-thiadiazinane-1,1-dioxide78

Data compiled from various research articles.

Synthesis of Complex Fused Heterocyclic Systems

The reactivity of this compound extends to the synthesis of complex fused heterocyclic systems. It serves as a powerful tool for the cyclization of N-alkenylamides, leading to a variety of nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of N-alkenylsulfonamides with t-BuOI can produce three- to six-membered saturated N-heterocycles in good yields. organic-chemistry.org Similarly, alkenylbenzamide derivatives can be cyclized to afford fused N,O- or N,S-heterocycles. organic-chemistry.org

Furthermore, t-BuOI has been implicated in the metal-free synthesis of N-fused heterocyclic iodides through a C–H functionalization pathway. rsc.org This process is thought to involve the in situ generation of an electrophilic iodine species. rsc.org

Decarboxylation of Carboxylic Acids

This compound is a highly effective reagent for the decarboxylation of carboxylic acids, a transformation that is often challenging to achieve under mild conditions. researchgate.net This method allows for the conversion of primary, secondary, and tertiary carboxylic acids into their corresponding nor-iodides. researchgate.net The reaction proceeds through the formation of an acyl hypoiodite intermediate, which then undergoes photochemical decarboxylation. researchgate.net

A significant advantage of using t-BuOI is its ability to decarboxylate even traditionally unreactive acids like glutaric and adipic acids. researchgate.net The process is generally carried out by treating the carboxylic acid with t-butyl hypoiodite, which can be generated in situ from potassium t-butoxide and iodine. researchgate.netarkat-usa.org The subsequent irradiation of the reaction mixture promotes the homolytic cleavage of the O–I bond in the acyl hypoiodite, leading to an acyloxy radical. This radical readily loses carbon dioxide, and the resulting alkyl radical is trapped by iodine to form the alkyl iodide. journals.co.za

Table 3: Decarboxylation of Various Carboxylic Acids with t-Butyl Hypoiodite

Carboxylic AcidProductYield (%)
Phenylacetic AcidBenzyl IodideHigh
Adamantane-1-carboxylic Acid1-IodoadamantaneHigh
Glutaric Acid1,4-DiiodobutaneModerate
Adipic Acid1,5-DiiodopentaneModerate

Yields are generally reported as high, though specific percentages vary based on reaction conditions.

Preparation of Esters from Carboxylic Acids and Alkyl Iodides

In addition to decarboxylation, this compound facilitates the synthesis of esters from carboxylic acids and alkyl iodides. rsc.orgrsc.org This transformation occurs when a carboxylic acid is treated with an alkyl iodide in the presence of t-butyl hypochlorite and iodine, which generate t-butyl hypoiodite in situ. rsc.org

The proposed mechanism involves the rapid formation of an acyl hypoiodite from the carboxylic acid and t-butyl hypoiodite. rsc.org This is followed by a heterolytic reaction where the acyloxy group of the acyl hypoiodite displaces the iodine atom of the alkyl iodide. rsc.org The presence of iodine monochloride, also formed during the in situ generation of t-butyl hypoiodite, is crucial for promoting this esterification reaction. rsc.org It is important to note that this reaction is distinct from the radical-mediated decarboxylation pathway and typically proceeds in the dark at room temperature. rsc.org

Table 4: Ester Synthesis using t-Butyl Hypoiodite

Carboxylic AcidAlkyl IodideEster ProductYield (%)
Phenylacetic Acidn-Butyl Iodiden-Butyl phenylacetate~60-70
Benzoic AcidEthyl IodideEthyl benzoateModerate
Acetic AcidBenzyl IodideBenzyl acetateModerate

Yields are dependent on the specific substrates and reaction conditions.

Catalytic Systems and Activation Modes Involving Tert Butyl Hypoiodite

Participation in Catalytic Cycles, e.g., Ammonium (B1175870) Hypoiodites

Tert-butyl hypoiodite (B1233010) is often generated in situ and participates in catalytic cycles, a notable example being the formation of ammonium hypoiodites. wikipedia.org These reactive intermediates are formed from the corresponding iodide reagents and a strong oxidizing agent. wikipedia.org The hypoiodite species is the active oxidant in these cycles, capable of oxidizing various organic substrates, after which the iodide is regenerated, allowing the reaction to proceed catalytically with an excess of the primary oxidant. wikipedia.org

A key feature of these catalytic systems is the in situ generation of the active hypoiodite species. For instance, the combination of a quaternary ammonium iodide with an oxidant like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide generates the corresponding ammonium hypoiodite. thieme-connect.come-bookshelf.de This catalytic system is advantageous as it operates under mild conditions and produces water or alcohol as the only byproducts from the oxidant. e-bookshelf.de

The catalytic efficiency of these systems can be high. For example, in the asymmetric synthesis of tocopherols, a high-performance catalytic oxidation system using chiral ammonium hypoiodite salts achieved a turnover number of approximately 200. nih.gov This was made possible through a reversible equilibration between the active hypoiodite and a stable, inert triiodide species, maintained by the presence of a base like potassium carbonate. nih.gov Raman spectroscopy has been instrumental in confirming the in situ generation of these transient hypoiodite species. nih.gov

Ammonium hypoiodites have been successfully employed in a variety of oxidative transformations, including the oxidation of benzylic methyl groups, oxidative dearomatization, and the oxidative decarboxylation of β-ketolactones. wikipedia.org The use of chiral ammonium cations can induce high enantioselectivity in reactions such as the alpha-etherification of ketones, showcasing an efficient metal-free organocatalysis process. wikipedia.org Guanidinium (B1211019) hypoiodites have also been utilized, with the guanidinium cation offering the additional benefit of forming multiple hydrogen bonds with the substrates, enhancing reactivity and selectivity. wikipedia.org

Table 1: Examples of Reactions Catalyzed by in situ Generated Ammonium Hypoiodites

Reaction TypeCatalyst SystemOxidantSubstrateProductRef.
Oxidative CycloetherificationQuaternary Ammonium IodideOxidantβ-ketolactoneDihydrobenzofuran rsc.orgnih.gov
Asymmetric Oxidative CyclizationChiral Ammonium Hypoioditetert-Butyl Hydroperoxideγ-(2-hydroxyphenyl)ketone2-Acyl Chroman nih.gov
Enantioselective DearomatizationQuaternary Ammonium HypoioditeOxoneArenolDearomatized Product acs.org
Oxidative Benzylic FunctionalizationTetrabutylammonium IodideDibenzoylperoxide or H₂O₂p-Alkyl Phenol DerivativeDiarylmethane researchgate.net

Role in Halogen Bond Activation within Synthetic Pathways

Halogen bonding is a non-covalent interaction between an electrophilic halogen atom and a Lewis base, characterized by its high directionality. benthamdirect.com In synthetic organic chemistry, halogen bond donors can act as Lewis acids to activate substrates. bohrium.comnih.gov While the use of elemental iodine in catalysis is well-known, the precise activation mode is often not fully understood. nih.gov Carbon-based halogen-bond donors, however, offer greater structural variety and a more comprehensible mode of activation. nih.gov

Tert-butyl hypoiodite, or species derived from it, can participate in halogen bond activation. The interaction between a Lewis base and a halogen(I) reagent, such as t-BuOI, can enhance the reactivity and selectivity of organic reactions. epfl.ch This activation is crucial in various transformations. For example, the association of electrophilic halogen compounds with Lewis bases can lead to the elongation and activation of the R-X bond. bohrium.com

In the context of specific reactions, this compound can be used to generate N-iodoamides in situ, which then undergo further reactions. For instance, the treatment of alkenylamides with t-BuOI leads to the formation of various N-heterocycles through intramolecular cyclization, where the initial iodination step is key to the subsequent reaction. acs.org

The development of potent halogen bond donors is an active area of research. Key structural motifs for these donors include cationic backbones, neutral polyfluorinated derivatives, and alkyne derivatives. bohrium.com Halo-1,2,3-triazoles and their salts are among the most studied halogen bond donors. bohrium.com The strength of the halogen bond can be tuned, and multidentate halogen bond donors have been shown to be superior to monodentate ones due to stronger binding and higher catalytic activities. bohrium.com

Table 2: Halogen Bond Donors and Their Applications

Halogen Bond Donor TypeExampleApplicationRef.
IodoalkyneIodoalkyne with a pentafluorophenyl groupActivation of thioamides for benzoxazole (B165842) synthesis researchgate.net
Diaryliodonium SaltsDiaryl-λ³-iodaneMetal-free alternative to acid catalysis in Pictet-Spengler reaction bohrium.com
Iodotriazoles/IodotriazoliumsChiral Ferrocenyl-IodotriazolesAsymmetric catalysis researchgate.net
Perfluoroalkyl IodidesPerfluoroalkyl IodidesRadical isocyanide insertion researchgate.net

Transition-Metal-Free Catalytic Processes

A significant advantage of using this compound is its utility in promoting a wide array of transition-metal-free catalytic processes. nih.govrsc.orgresearchgate.netorganic-chemistry.orgrsc.org This is particularly important in the synthesis of pharmaceuticals and other fine chemicals where metal contamination is a concern.

This compound has been successfully employed in the intramolecular C-H amination of N-alkylsulfamides and sulfamate (B1201201) esters, providing access to 1,3-diamines and other cyclic sulfamides without the need for transition-metal catalysts. nih.govrsc.orgosaka-u.ac.jp Mechanistic studies have indicated that the reactions proceeding with t-BuOI can follow different pathways compared to other iodine-based reagents like N-iodosuccinimide (NIS). nih.govosaka-u.ac.jp

Another important application is the aziridination of alkenes. The reaction of sulfamate esters with alkenes in the presence of t-BuOI affords aziridine (B145994) derivatives under mild, transition-metal-free conditions. researchgate.net Similarly, t-BuOI facilitates the cyclization of N-alkenylamides to produce a variety of saturated N-heterocycles, including azetidines, pyrrolidines, and piperidines. organic-chemistry.org

Furthermore, t-BuOI has been used as an oxidant in the dimerization of aromatic amines to form azo compounds, offering a metal-free alternative to traditional methods that often rely on heavy-metal oxidants. rsc.org It also enables the cyclizative fixation of atmospheric carbon dioxide by unsaturated amines to yield cyclic carbamates. osaka-u.ac.jp

The generation of radicals from t-BuOI underpins some of these transition-metal-free transformations. For example, the iodination of alkanes can be achieved by generating this compound in situ, which then initiates a free-radical process. acs.orgthieme-connect.de

Table 3: Selected Transition-Metal-Free Reactions Involving this compound

Reaction TypeReagent SystemSubstrateProductRef.
Intramolecular C-H Aminationt-BuOIN-AlkylsulfamideCyclic Sulfamide nih.govosaka-u.ac.jp
Aziridinationt-BuOIAlkene, Sulfamate EsterAziridine Derivative researchgate.net
Cyclization of N-Alkenylamidest-BuOIN-AlkenylamideN-Heterocycle organic-chemistry.org
Oxidative Dimerizationt-BuOIAromatic AmineAzo Compound rsc.org
Cyclizative CO₂ Fixationt-BuOIUnsaturated AmineCyclic Carbamate osaka-u.ac.jp
Dehydrogenationin situ t-BuOI3,4-Dihydropyrimidin-2(1H)-onePyrimidin-2(1H)-one arkat-usa.orgresearchgate.net

Theoretical and Computational Investigations of Tert Butyl Hypoiodite

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Direct computational studies detailing the optimized molecular geometry and electronic structure of an isolated tert-butyl hypoiodite (B1233010) molecule are scarce in peer-reviewed literature. This is largely attributed to the compound's transient nature, making experimental validation of theoretical models challenging. The precise structure of the reagent in solution is considered uncertain, and it may exist in equilibrium with other species or as part of a more complex reactive system.

However, general principles of computational chemistry suggest that Density Functional Theory (DFT) would be a suitable method for such investigations. For a hypothetical isolated molecule, calculations would likely employ a functional such as B3LYP, paired with a basis set capable of handling the heavy iodine atom, such as those incorporating effective core potentials (ECPs) like LANL2DZ or the Stuttgart-Dresden (SDD) basis sets. Such calculations would aim to determine key geometric parameters and electronic properties, which are currently not definitively established.

Table 1: Hypothetical Parameters for DFT Study of Tert-butyl Hypoiodite

ParameterComputational MethodBasis SetExpected Outcome
Molecular GeometryDFT (e.g., B3LYP)ECP-containing (e.g., LANL2DZ)Optimized bond lengths, bond angles, and dihedral angles
Electronic StructureDFT (e.g., B3LYP)ECP-containing (e.g., LANL2DZ)HOMO-LUMO gap, Mulliken charges, electrostatic potential map

Quantum Chemical Calculations for Mechanistic Elucidation and Pathway Prediction

Quantum chemical calculations have been instrumental in elucidating the mechanisms of reactions mediated by this compound. A notable example is the oxidative dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), for which in situ formed this compound serves as an efficient oxidant. researchgate.net Computational studies have been employed to propose and evaluate plausible reaction pathways for this transformation. researchgate.net

In this context, two primary mechanisms have been suggested, and computational analysis helps to assess their feasibility. researchgate.net The active oxidizing species is understood to be this compound, formed from the reaction of molecular iodine with a base like potassium tert-butoxide. researchgate.net

One proposed pathway may involve a direct hydride abstraction from the DHPM ring by the hypoiodite, while another could proceed via an initial iodination step followed by elimination. DFT calculations can be used to model the transition states and intermediates for each proposed pathway, allowing for a comparison of their activation energies. The pathway with the lower activation energy barrier is typically considered the more probable mechanism.

Computational Insights into Structure-Reactivity Relationships and Reaction Selectivity

Computational studies provide valuable insights into the structure-reactivity relationships that govern the reactions of this compound. By analyzing how the electronic and steric properties of the substrate influence the reaction rate and selectivity, a more predictive understanding of the reagent's behavior can be developed.

In the case of the dehydrogenation of substituted 3,4-dihydropyrimidin-2(1H)-ones, both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, and computational analysis can help to rationalize these observations. researchgate.net DFT calculations can be used to determine how different substituents affect the electronic properties of the DHPM molecule, such as the charge distribution and the energy of the highest occupied molecular orbital (HOMO). These calculated parameters can then be correlated with experimentally observed reaction rates.

For instance, analysis of the computational results can suggest whether the rate-determining step involves nucleophilic or electrophilic attack, and how the substituent influences the stability of key intermediates or transition states. The electronic nature and steric hindrance of substituents, as well as their orientation relative to the heterocyclic ring, are crucial factors that determine their effect on the reaction. researchgate.net

Table 2: Influence of Substituent Electronic Nature on DHPM Dehydrogenation

Substituent NaturePosition on Aromatic RingObserved ReactivityComputational Correlation
Electron-withdrawingOrtho, Meta, ParaGenerally well-toleratedChanges in HOMO energy and charge distribution at the reaction center
Electron-donatingOrtho, Meta, ParaGenerally well-toleratedChanges in HOMO energy and charge distribution at the reaction center

This table summarizes the general findings on the influence of substituents in reactions mediated by this compound, as supported by computational analysis.

Q & A

Q. What are the established methods for synthesizing tert-butyl hypoiodite in oxidation reactions?

this compound is typically generated in situ by reacting molecular iodine (I₂) with potassium tert-butoxide (t-BuOK) in aprotic solvents like dichloromethane (DCM) or benzene. This method avoids isolation of the unstable hypoiodite and directly utilizes it for oxidizing alcohols to aldehydes or ketones . For example, primary alcohols like 1-naphthylmethanol are oxidized to aldehydes (e.g., 1-naphthaldehyde) at 10°C in DCM, achieving yields >70% after optimizing solvent polarity and temperature .

Q. What analytical techniques are critical for confirming this compound intermediates in reaction pathways?

Gas-liquid chromatography (GLC) is essential for quantifying decomposition products (e.g., acetone, alkyl iodides) from this compound intermediates. For instance, β-scission of tert-hypoiodite radicals produces acetone and alkyl iodides, which are resolved via GLC . UV-Vis spectroscopy (205–355 nm) is also used to detect hypoiodite-related species, though aqueous studies suggest absorbance bands may correspond to H₂O-I₂ complexes rather than OI⁻ ions .

Q. How does this compound compare to other hypohalites in alcohol oxidation efficiency?

this compound is superior to hypochlorites or hypobromites in oxidizing tertiary alcohols to ketones due to its selective radical-mediated β-scission. For example, reactions with N-iodosuccinimide (NIS) and tertiary alcohols yield ketones (54–99%) and alkyl iodides (47–100%) under irradiation, avoiding over-oxidation .

Advanced Research Questions

Q. How can solvent and temperature be optimized to suppress side reactions in hypoiodite-mediated oxidations?

Solvents with low acidity (e.g., DCM, benzene) minimize side reactions like Tishchenko esterification. For primary alcohol oxidations, temperatures between −15°C and 10°C balance reaction rate and selectivity. Acetonitrile is avoided due to α-hydrogen acidity, which destabilizes hypoiodite .

Q. What mechanistic insights explain contradictory reports on hypoiodite stability in aqueous vs. non-aqueous systems?

Theoretical studies (INDO CI calculations) and experimental UV-Vis data indicate that aqueous hypoiodite (OI⁻) is unlikely to form; instead, H₂O-I₂ complexes dominate, with absorbance maxima at 205 nm and 285 nm. This contrasts with non-aqueous systems, where this compound is stable enough to mediate radical reactions .

Q. How do competing pathways (β-scission vs. hydrogen abstraction) influence product distribution in hypoiodite decompositions?

Product ratios depend on the stability of the resultant radicals. For example, this compound decomposes via O–I bond cleavage to generate tert-alkoxy radicals, which undergo β-scission to form acetone and n-propyl iodide (52–58%) rather than abstracting hydrogen. This aligns with Walling’s hypochlorite decomposition model .

Q. What strategies resolve discrepancies in iodination yields between symmetrical and unsymmetrical tertiary alcohols?

Symmetrical alcohols (e.g., tert-butyl alcohol) produce single ketone/alkyl iodide products (e.g., 54–57% acetone, 47–60% methyl iodide). Unsymmetrical analogs (e.g., 2-methyl-2-pentanol) yield mixed products due to competing radical pathways. GLC analysis and isotopic labeling can distinguish pathways .

Q. Can this compound be applied to synthesize N-heterocycles, and what limitations exist?

Yes, this compound facilitates cyclization of N-alkenylamides into 3–6-membered N-heterocycles (e.g., aziridines) via iodonium intermediates. However, electron-deficient alkenes require additives (e.g., pyridine) to stabilize reactive species, limiting substrate scope .

Methodological Guidance

Q. How should researchers design experiments to validate hypoiodite intermediates in complex reaction mixtures?

  • Use radical traps (e.g., TEMPO) to confirm radical pathways.
  • Monitor iodine consumption via iodometric titration.
  • Compare kinetic isotope effects (KIE) for H-abstraction vs. β-scission .

Q. What protocols ensure reproducibility in hypoiodite-mediated alkane iodination?

  • Use alkane as both solvent and reactant (e.g., cyclohexane).
  • Maintain stoichiometric excess of sodium tert-butoxide to iodine (2:1) for complete hypoiodite generation.
  • Irradiate with UV light (λ = 350 nm) to accelerate O–I bond homolysis .

Data Contradiction Analysis

Q. How can conflicting reports on hypoiodite’s role in esterification vs. aldehyde formation be reconciled?

Early studies assumed aldehydes undergo Tishchenko esterification in the presence of alkoxides. However, low temperatures (≤10°C) and aprotic solvents stabilize aldehydes by suppressing alkoxide-aldehyde interactions, enabling isolation of aldehydes in >90% purity .

Q. Why do some studies report hypoiodite as unstable, while others utilize it effectively in syntheses?

Instability claims arise from aqueous studies, where H₂O-I₂ complexes dominate. In anhydrous, non-polar solvents, this compound is sufficiently stable for synthetic applications, with half-lives exceeding 1 hour under inert atmospheres .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hypoiodite
Reactant of Route 2
Tert-butyl hypoiodite

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